molecular formula C12H26O B159162 2-Dodecanol CAS No. 10203-28-8

2-Dodecanol

Cat. No. B159162
CAS RN: 10203-28-8
M. Wt: 186.33 g/mol
InChI Key: XSWSEQPWKOWORN-UHFFFAOYSA-N
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Description

2-Dodecanol, also known as lauryl alcohol or 1-dodecanol, is an organic compound obtained from coconut oil fatty acids . It has a molecular formula of C12H26O and an average mass of 186.334 Da . It is used in detergents, lubricating oils, and pharmaceuticals .


Synthesis Analysis

This compound can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It may also be produced synthetically via the Ziegler process . An experimental investigation was carried out in a single cylinder, water cooled variable compression ratio (VCR) diesel engine to make a comparative analysis among baseline diesel fuel and diesel+dodecanol (1% v/v) without renewable fuels .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 12 carbon atoms, with a hydroxyl group (-OH) attached to one of the carbon atoms . The structure can be represented by the formula CH3(CH2)9CH(OH)CH3 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the formation of sulfate esters, which are widely used as surfactants . In an experimental investigation, dodecanol was chosen due to its advantages over other additives .


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a flash point of 97.8±5.1 °C . It has a molar refractivity of 59.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 224.5±3.0 cm3 .

Scientific Research Applications

1. Thermal Energy Storage in Buildings

2-Dodecanol, when incorporated into cement, forms a novel composite phase change material (PCM) suitable for thermal heat storage in buildings. This composite exhibits good thermal stability and reliability, making it a potential candidate for energy conservation in building structures (Memon, Lo, Cui, & Barbhuiya, 2013).

2. Surface Rheology and Phase Transition Studies

n-Dodecanol demonstrates unique rheological properties and undergoes 2-D phase transitions at the water-air interface. These transitions result in the formation of large molecular aggregates, which are important in understanding surface phenomena in various applications (Liggieri, Ravera, & Ferrari, 2003).

3. Porosity Control in Polymer Beads

In the field of polymer science, the use of 1-dodecanol as an inert component affects the porosity of poly(2-hydroxyethyl methacrylate) beads. This is crucial for applications where adjustable porosity is needed, such as in filtration and catalysis (Horák, Lednický, & Bleha, 1996).

4. Enhancing Fermentation Processes

In fermentation, the use of dodecanol can have significant impacts. For example, its application in Klebsiella oxytoca fermentation improves yield and efficiency, demonstrating its potential in biotechnological processes (Eiteman & Gainer, 1989).

5. Emulsion Stabilization

Dodecanol-modified alginate has been used to create stable oil-in-water emulsions. This amphiphilic modification is important for applications in food science and pharmaceutical formulations (Yang, Jiang, He, & Xia, 2012).

6. Renewable Fuel Research

Research has explored the use of dodecanol in diesel-methanol blends to enhance the performance of combustion engines. This highlights its potential role in the development of more efficient and sustainable fuel systems (Bayraktar, 2008).

7. Sustainable Chemical Production

This compound is a key component in the direct synthesis of renewable chemicals such as sodium dodecylsulfate and sodium dodecyl benzene sulfonate, which are widely used as surfactants or detergents. This represents an important step towards more sustainable chemical production processes (Sheng et al., 2017).

Safety and Hazards

2-Dodecanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life . Personal protective equipment is recommended when handling this compound .

Mechanism of Action

Target of Action

2-Dodecanol, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol . It primarily targets two enzymes: the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling pathways.

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of the cell membrane, disrupting its structure and function . This disruption can inhibit the activity of membrane-bound enzymes and transport proteins, affecting cellular processes such as nutrient uptake, signal transduction, and cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid metabolism pathway . As a fatty alcohol, this compound can be oxidized to produce the corresponding carbonyl compound, releasing hydrogen peroxide in the process . This reaction is catalyzed by alcohol oxidases, a class of enzymes that play a key role in the metabolism of alcohols .

Pharmacokinetics

Due to its lipophilic nature, it is likely to be absorbed through the skin and mucous membranes, distributed in lipid-rich tissues, metabolized in the liver, and excreted in the urine and feces .

Result of Action

At the molecular level, this compound can alter the fatty acid composition of the cell membrane, affecting its fluidity and permeability . At the cellular level, it can affect the viability of cells, leading to cell death in some cases . For example, in Saccharomyces cerevisiae, this compound has been shown to cause cell death by disrupting the plasma membrane and inhibiting the plasma membrane H±ATPase .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action of this compound . For example, in the presence of certain additives, this compound can become more soluble in water, enhancing its bioavailability and efficacy . Furthermore, the action of this compound can be influenced by the physiological state of the target organism, such as its growth phase and metabolic activity .

properties

IUPAC Name

dodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWSEQPWKOWORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864232
Record name Dodecan-2-ol
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Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

10203-28-8
Record name (±)-2-Dodecanol
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Record name Dodecan-2-ol
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Record name 2-DODECANOL
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Record name Dodecan-2-ol
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Record name Dodecan-2-ol
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Synthesis routes and methods

Procedure details

A reaction vessel of glass, 3000 ml in inner volume, provided with stirring vanes and a reflux condenser was charged with 810 g (4.82 mols) of 1-dodecene, 900 g (14.52 mols) of monoethylene glycol, and 100 g of the BEA type zeolite (produced by PQ Corp. and marketed under trademark designation of "VALFOR CP 811 BL-25"). The vapor-phase part of the reaction vessel was displaced with nitrogen and then retained in the atmosphere of nitrogen at normal pressure. The reaction mixture was heated to and kept at 150° C. for three hours and meanwhile kept stirred at 600 rpm to induce reaction. The reaction solution was cooled to room temperature. The dodecene phase in the upper layer was separated and distilled to expel the unaltered dodecene. The residue of the distillation was treated under a reduced pressure of 2 mmHg in a boiling point range of 129° to 131° C. to obtain 255 g of a secondary dodecanol ethoxylate composition.
Quantity
810 g
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Dodecanol affect Candida albicans, and what are the downstream effects?

A1: this compound exhibits inhibitory effects on hyphal formation in Candida albicans, a pathogenic fungus. [, ] This inhibition is linked to the suppression of SIR2 gene upregulation, which is typically observed during the yeast-to-hyphae transition. [] This suggests a potential role of this compound in disrupting the quorum-sensing mechanisms and the Ras1-cAMP-Efg1 signaling pathway, crucial for C. albicans pathogenesis. []

Q2: Can this compound influence the virulence of Pseudomonas aeruginosa?

A2: Research indicates that this compound, identified in Agrocybe aegerita mushroom extract, contributes to the extract's anti-quorum sensing and antibiofilm activity against Pseudomonas aeruginosa PAO1. [] The extract, containing this compound, significantly inhibits pyocyanin and pyoverdine production, reduces swarming motility, and hinders biofilm formation in P. aeruginosa, suggesting its potential as a therapeutic agent. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H26O, and its molecular weight is 186.33 g/mol.

Q4: How can this compound be characterized using spectroscopic techniques?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various samples, including plant extracts and essential oils. [, , , , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is used to analyze the structure and purity of this compound derivatives. []

Q5: What are the potential applications of this compound in agriculture?

A5: The essential oil from Persicaria sp., rich in this compound, exhibits potent antifungal and antibacterial activities against rice pathogens like Rhizoctonia solani and Xanthomonas oryzae pv. oryzae. [] This suggests the potential use of this compound as a natural antimicrobial agent in rice cultivation.

Q6: How does this compound contribute to the properties of topical formulations?

A6: In a study on topical betamethasone dipropionate formulations, this compound was identified as a promising penetration enhancer. [] Formulations incorporating this compound demonstrated a favorable balance of drug penetration and retention within the skin layers, highlighting its potential in optimizing cutaneous drug delivery. []

Q7: What is the role of this compound in the synthesis of surfactants?

A7: this compound serves as a key substrate in the production of alkyl sophorosides, a class of biosurfactants, by Candida bombicola. [] It reacts with glucose to form 2-Dodecyl-sophoroside, which can be further modified enzymatically to generate novel glycoconjugates with enhanced surface-active properties. []

Q8: Which analytical techniques are employed to determine this compound in environmental samples?

A8: Dispersive Liquid–Liquid Microextraction (DLLME), coupled with GC, is a sensitive method for detecting trace amounts of this compound in complex matrices like wastewater. [] This technique, utilizing this compound as an extracting solvent, enables the preconcentration and analysis of target analytes with high efficiency. []

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